mechercharmycin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

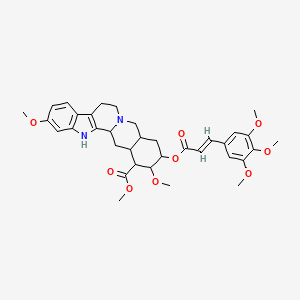

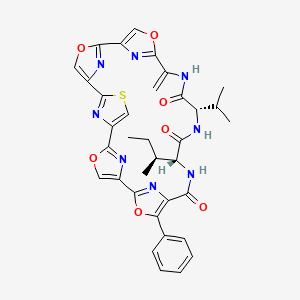

Mechercharmycin A is a marine natural product belonging to a family of polyazole cyclopeptides. It is known for its remarkable bioactivities and unique structures. This compound is ribosomally synthesized and post-translationally modified, making it a fascinating subject of study in the field of natural products chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mechercharmycin A is synthesized through a ribosomal pathway followed by complex post-translational modifications. The biosynthetic gene cluster responsible for its production has been identified and heterologously expressed in Bacillus subtilis and Escherichia coli . The first modification step involves a tRNA-dependent regioselective dehydration, followed by polyazole formation through heterocyclization and dehydrogenation in an N- to C-terminal direction .

Industrial Production Methods

Industrial production of this compound is currently limited due to the complexity of its biosynthetic pathway. advances in synthetic biology and genetic engineering have enabled the production of this compound analogs with comparable bioactivities .

Analyse Chemischer Reaktionen

Types of Reactions

Mechercharmycin A undergoes several types of chemical reactions, including:

Dehydration: The first modification step in its biosynthesis involves a tRNA-dependent regioselective dehydration

Heterocyclization: This step involves the formation of polyazole rings

Dehydrogenation: This reaction occurs in an N- to C-terminal direction, leading to the formation of the final product

Common Reagents and Conditions

The biosynthesis of this compound involves specific enzymes and tRNA molecules that facilitate the dehydration, heterocyclization, and dehydrogenation reactions .

Major Products Formed

The major product formed from these reactions is this compound itself, along with its analogs that have been engineered to possess comparable bioactivities .

Wissenschaftliche Forschungsanwendungen

Mechercharmycin A has several scientific research applications, including:

Chemistry: It serves as a model compound for studying ribosomally synthesized and post-translationally modified peptides (RiPPs)

Biology: Its unique biosynthetic pathway provides insights into the mechanisms of post-translational modifications

Medicine: This compound and its analogs have shown promising antitumor activities, making them potential candidates for cancer therapy

Industry: Advances in synthetic biology have enabled the production of this compound analogs, which could have various industrial applications

Wirkmechanismus

Mechercharmycin A exerts its effects through a series of post-translational modifications that involve dehydration, heterocyclization, and dehydrogenation. These modifications lead to the formation of polyazole rings, which are crucial for its bioactivity . The molecular targets and pathways involved in its mechanism of action are still under investigation, but its antitumor activity suggests that it may interact with specific cellular targets involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Mechercharmycin A belongs to a subfamily of azole-containing RiPPs. Similar compounds include other polyazole cyclopeptides that undergo similar post-translational modifications . this compound is unique due to its specific biosynthetic pathway and the remarkable bioactivities it exhibits .

Eigenschaften

Molekularformel |

C35H32N8O7S |

|---|---|

Molekulargewicht |

708.7 g/mol |

IUPAC-Name |

(20R,23S)-20-[(2S)-butan-2-yl]-26-methylidene-16-phenyl-23-propan-2-yl-3,11,15,28-tetraoxa-7-thia-19,22,25,30,31,32,33,34-octazahexacyclo[25.2.1.12,5.16,9.110,13.114,17]tetratriaconta-1(29),2(34),4,6(33),8,10(32),12,14(31),16,27(30)-decaene-18,21,24-trione |

InChI |

InChI=1S/C35H32N8O7S/c1-6-17(4)25-29(45)41-24(16(2)3)28(44)36-18(5)31-37-20(12-47-31)32-39-22(14-49-32)35-40-23(15-51-35)33-38-21(13-48-33)34-43-26(30(46)42-25)27(50-34)19-10-8-7-9-11-19/h7-17,24-25H,5-6H2,1-4H3,(H,36,44)(H,41,45)(H,42,46)/t17-,24-,25+/m0/s1 |

InChI-Schlüssel |

YIJVJFCLUNYXQX-WGXRPPGPSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@H](C(=O)NC(=C)C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CS4)C5=NC(=CO5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(=C)C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CS4)C5=NC(=CO5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine](/img/structure/B11930493.png)

![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)

![Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11930533.png)